methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate
Overview
Description
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate is an organic compound with the molecular formula C16H14ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a benzyloxycarbonylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Chlorination: The amino group is converted to a chloro group through a chlorination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The benzyloxycarbonylamino group can be reduced to an amine group using hydrogenation or other reducing agents.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of benzoic acid derivatives.
Scientific Research Applications
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate involves its interaction with specific molecular targets. The chloro group and benzyloxycarbonylamino group can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(diethylamino)sulfonylbenzoate
- Methyl 2-chloro-5-(methoxycarbonylamino)benzoate
- Methyl 2-chloro-5-(ethoxycarbonylamino)benzoate
Uniqueness
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate is unique due to the presence of the benzyloxycarbonylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C16H14ClNO4 |
---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
methyl 2-chloro-5-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15(19)13-9-12(7-8-14(13)17)18-16(20)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
YBEQLWLFNJGIJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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